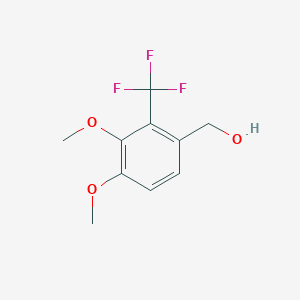

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C10H11F3O3 . It has a molecular weight of 236.19 .

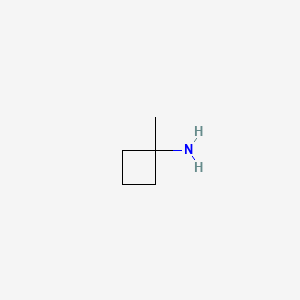

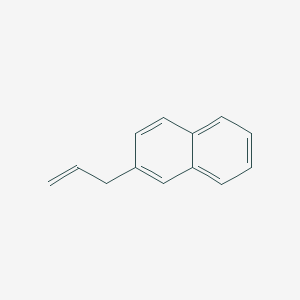

Molecular Structure Analysis

The molecular structure of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” consists of 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” is predicted to be 283.4±40.0 °C . Its density is predicted to be 1.278±0.06 g/cm3 . The pKa value is predicted to be 13.83±0.10 .Applications De Recherche Scientifique

Pharmaceutical Drug Development

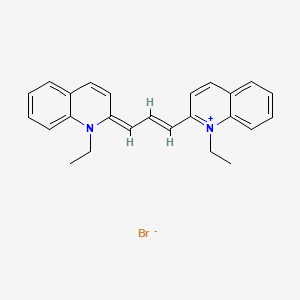

The trifluoromethyl (TFM) group in compounds like (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol is significant in pharmaceuticals. The presence of TFM groups has been associated with numerous pharmacological activities. Drugs containing the TFM group have been approved by the FDA, indicating the importance of this functional group in drug design .

Anticancer Research

Compounds with dimethoxy and trifluoromethyl substituents have shown promising results in anticancer studies. The structural features of these compounds contribute to their antiproliferative activities, making them potential candidates for cancer treatment .

Antioxidant Properties

The antioxidant activity of molecules containing the 3,4-dimethoxy configuration has been documented. These compounds can inhibit lipid peroxidation, suggesting their use as antioxidants in therapeutic applications .

Corrosion Inhibition

The structural analogs of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol have been studied as corrosion inhibitors. Their effectiveness in protecting metals like copper from corrosion in acidic environments highlights their potential industrial applications .

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group, like “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol”, are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules . They can interact with various biological targets, such as enzymes or receptors, depending on their specific structure and functional groups.

Mode of Action

The mode of action of “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol” would depend on its specific target. For instance, it could inhibit an enzyme’s activity or bind to a receptor, altering its function. The trifluoromethyl group could enhance the compound’s binding affinity or selectivity .

Propriétés

IUPAC Name |

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEVWZMTFIRWPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568755 |

Source

|

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138490-98-9 |

Source

|

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)